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Compound of Interest

Compound Name: Ethylcyclobutane

Cat. No.: B8812579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics and

experimental protocols for the thermal decomposition of ethylcyclobutane. The information

contained herein is intended to guide researchers in setting up and conducting kinetic studies,

as well as in understanding the fundamental principles governing the unimolecular

decomposition of this cycloalkane.

Introduction
The thermal decomposition of ethylcyclobutane is a classic example of a unimolecular

reaction that proceeds through a biradical mechanism. Understanding the kinetics of this

reaction is crucial for various fields, including combustion chemistry, petroleum processing, and

the synthesis of specialty chemicals. The primary decomposition pathway involves the

cleavage of the cyclobutane ring to yield ethylene and 1-butene. This process is a clean, first-

order reaction, making it an excellent model system for studying unimolecular reaction rate

theory.

Reaction Kinetics Data
The gas-phase thermal decomposition of ethylcyclobutane follows first-order kinetics. The

rate of decomposition is dependent on temperature and can be described by the Arrhenius

equation.
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Rate Constants
The unimolecular decomposition of ethylcyclobutane into ethylene and 1-butene has been

studied over a range of temperatures. The rate constants (k) at various temperatures are

summarized in the table below.

Temperature (°C) Temperature (K)
Rate Constant (k) x 10⁻⁴
(s⁻¹)

404.1 677.25 1.26

415.6 688.75 2.30

423.0 696.15 3.75

431.4 704.55 7.70

439.7 712.85 12.0

447.8 720.95 17.0

455.7 728.85 25.6

Data sourced from studies on the pyrolysis of ethylcyclobutane in the gas phase.[1]

Arrhenius Parameters
The temperature dependence of the rate constant is described by the Arrhenius equation:

k = A * exp(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant (8.314 J/mol·K)
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T is the absolute temperature in Kelvin

For the decomposition of ethylcyclobutane, the Arrhenius parameters have been determined

as:[1]

Parameter Value

Pre-exponential Factor (A) 3.6 x 10¹⁵ s⁻¹

Activation Energy (Ea) 62.0 kcal/mol (259.4 kJ/mol)

Decomposition Pathway
The thermal decomposition of ethylcyclobutane proceeds through a concerted, non-radical

pathway involving a biradical transition state. The primary products are ethylene and 1-butene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b8812579?utm_src=pdf-body-img
https://www.benchchem.com/product/b8812579?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8812579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. morechemistry.com [morechemistry.com]

To cite this document: BenchChem. [Application Notes and Protocols: Reaction Kinetics of
Ethylcyclobutane Decomposition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8812579#reaction-kinetics-of-ethylcyclobutane-
decomposition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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